molecular formula C13H17NO6S B2852258 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid CAS No. 1044271-98-8

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid

Cat. No.: B2852258
CAS No.: 1044271-98-8
M. Wt: 315.34
InChI Key: QIGNQLCRYHFAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are used in organic synthesis due to their multiple reactive groups . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of these compounds involves the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of these compounds is consistent with their proposed structures . They are clear and nearly colorless to pale yellow liquids at room temperature .


Chemical Reactions Analysis

In chemical reactions, these compounds are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical and Chemical Properties Analysis

These compounds are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Mechanism of Action

The mechanism of action of these compounds in organic synthesis involves their multiple reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-13(2,3)20-12(17)14-9-5-8(11(15)16)6-10(7-9)21(4,18)19/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNQLCRYHFAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester (8.45 g; 25.65 mmol) was suspended in 1,4-dioxane (75 ml) and 100 ml of NaOH 1N solution. The reaction mixture was stirred at room temperature overnight. Then, it was concentrated in vacuo. The crude was suspended in water and treated with citric acid until pH 4. Then ethyl acetate was added, the organic phase separated, dried with MgSO4 and concentrated in vacuo. 6.85 g (22 mmol; 84% yield) of 3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid were obtained.
Name
3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.